molecular formula C10H11N3O B1611895 [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol CAS No. 884507-25-9

[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol

Cat. No. B1611895
CAS RN: 884507-25-9
M. Wt: 189.21 g/mol
InChI Key: OYFLAXVFVKLQPM-UHFFFAOYSA-N
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Description

“[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol” is a chemical compound . It is an intermediate in the synthesis of Itraconazole , which is an antifungal medication used to treat a variety of fungal infections.


Synthesis Analysis

The synthesis of compounds related to “this compound” has been reported in various studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques like NMR . For example, the structure of related compounds was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using various techniques . For instance, the IR absorption spectra of related compounds were characterized by the presence of signals for C=O groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques . For instance, the IR (KBr, ν max /cm –1) of related compounds showed signals for C–H stretch, aromatic, C-H, aliphatic, C = O, ketone .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds related to [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol have been synthesized and structurally characterized. These compounds exhibit interesting crystal structures and are significant for understanding the molecular configuration and interactions in such chemicals (Xu Liang, 2009).

Corrosion Inhibition

  • Triazole derivatives, including those similar to this compound, have been studied as corrosion inhibitors for metals like mild steel in acidic environments. Their efficacy is linked to the adsorption properties of these compounds on metal surfaces (Qisheng Ma et al., 2017).

Fluorescence Properties

  • Certain triazolyl derivatives display fluorescence properties. These properties can be useful in materials science for the development of fluorescent materials and sensors (Ling et al., 2009).

Biological Activities

  • Some 1H-1,2,4-triazole alcohol derivatives, related to this compound, have been synthesized and found to have biological activities, including antifungal properties (Jian‐Bing Liu et al., 2008).

Catalysis

  • Compounds with triazolylmethanol structures have been explored as catalysts in chemical reactions, demonstrating their potential in facilitating various organic transformations (Salih Ozcubukcu et al., 2009).

Antimicrobial Properties

  • Benzofuran-based 1,2,3-triazoles, which are structurally related to this compound, have been synthesized and exhibited significant antimicrobial activities (V. Sunitha et al., 2017).

Corrosion Inhibition Mechanism

  • Detailed studies on the mechanism of corrosion inhibition by triazole derivatives have been conducted, providing insights into how these compounds interact with metal surfaces to prevent corrosion (Aziz Boutouil et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors

Mode of Action

It’s known that triazole derivatives can interact with their targets through various mechanisms, such as redox reactions . The specific interaction between this compound and its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways

Result of Action

Related compounds have shown various biological activities, such as antimicrobial properties

Action Environment

Factors such as temperature, pH, and the presence of other compounds can significantly affect the action of a compound . Future studies should consider these factors to provide a comprehensive understanding of the compound’s action in different environments.

properties

IUPAC Name

[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-6-10-4-2-1-3-9(10)5-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFLAXVFVKLQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594571
Record name {2-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

884507-25-9
Record name {2-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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